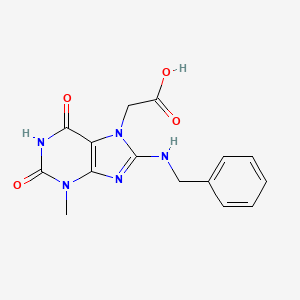

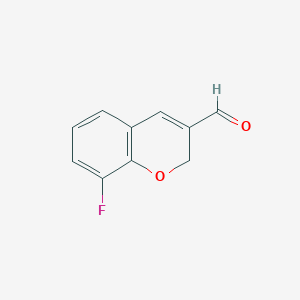

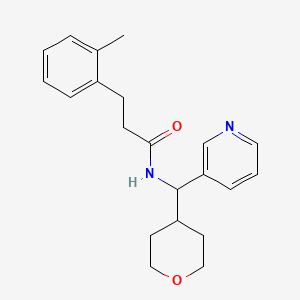

![molecular formula C12H14N2O4 B2723430 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid CAS No. 21282-65-5](/img/structure/B2723430.png)

2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 21282-65-5 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 2-[(4-morpholinylcarbonyl)amino]benzoic acid .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “this compound”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . These compounds are generally synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques : A study by Khouili et al. (2021) discusses the synthesis of new dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates through Curtius Rearrangement, highlighting advanced organic synthesis techniques that could be applied to similar compounds including 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid derivatives for potential pharmaceutical applications Khouili et al., 2021.

- Crystal Structures : Wu et al. (2014) investigated the crystal structure of benzamide derivatives, including those related to this compound, to identify potential binding sites for allosteric modulators of neurotransmitter receptors, which could guide the development of novel therapeutic agents Wu et al., 2014.

Biological Activities

- Antimicrobial Properties : Panneerselvam et al. (2009) synthesized and characterized a series of Schiff bases of 4-(2-aminophenyl)morpholines, demonstrating significant analgesic, anti-inflammatory, and antimicrobial activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents Panneerselvam et al., 2009.

- Antioxidant and Enzyme Inhibition : Özil et al. (2018) designed and synthesized novel benzimidazole derivatives containing morpholine, showing strong in vitro antioxidant activities and glucosidase inhibition, indicating the potential of related compounds for treating oxidative stress-related diseases and diabetes Özil et al., 2018.

Electrochemical Applications

- Green Synthesis Approaches : Nematollahi and Esmaili (2010) developed a green electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating an environmentally friendly approach to synthesizing complex organic molecules potentially including derivatives of this compound Nematollahi & Esmaili, 2010.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(morpholine-4-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDLDQTXYBOMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

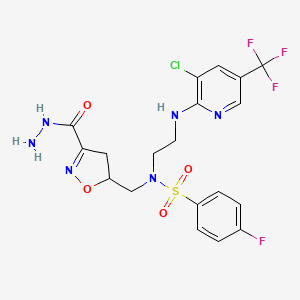

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2723353.png)

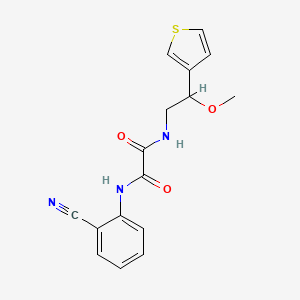

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)

![cyclobutyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2723365.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)